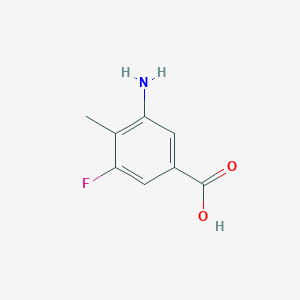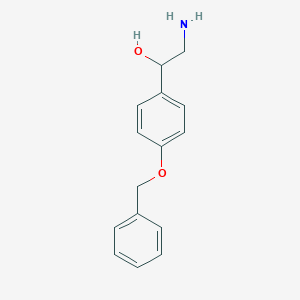
2-(3-Bromopropoxy)-1,4-dimethylbenzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of brominated derivatives of dimethylbenzene, similar to 2-(3-Bromopropoxy)-1,4-dimethylbenzene, often involves bromination reactions under various conditions. For instance, the NBS (N-bromosuccinimide) bromination of 1,4-dimethoxy-2,3-dimethylbenzene yields different bromination products including bromomethyl derivatives, highlighting the regioselective nature of these bromination processes (Aitken et al., 2016). Furthermore, radical bromination techniques have been employed to synthesize bromo-substituted benzene derivatives, indicating the versatility of bromination strategies in achieving specific substitution patterns (Hammershøj et al., 2005).
Molecular Structure Analysis
The crystal and molecular structure analyses of brominated dimethylbenzene derivatives often reveal intricate details about their molecular geometry, including bond lengths, angles, and intermolecular interactions. For instance, studies on similar compounds have showcased structures where bromine atoms participate in significant interactions, contributing to the overall stability and packing of the crystals in the solid state (Ebersbach, Seichter, & Mazik, 2022).
Chemical Reactions and Properties
Brominated dimethylbenzenes undergo various chemical reactions, highlighting their reactivity and utility as intermediates in organic synthesis. The presence of bromine allows for subsequent functionalization through nucleophilic substitutions or further derivatization to yield complex molecules. For example, derivatives have been converted into sulfur-functionalized benzoquinones, showcasing the chemical versatility of brominated dimethylbenzenes (Aitken et al., 2016).
Applications De Recherche Scientifique
Synthesis and Characterization
Regioselective Bromination and Derivative Synthesis : 2-(3-Bromopropoxy)-1,4-dimethylbenzene and its derivatives undergo regioselective bromination. Such derivatives have been used to synthesize sulfur-containing quinone derivatives, showcasing the compound's utility in complex chemical syntheses (Aitken et al., 2016).
Structural and Molecular Interactions : The molecular structure of derivatives, such as 1-(Dibromomethyl)-4-methoxy-2-methylbenzene, has been studied, revealing insights into intermolecular interactions like O→Br charge-transfer, which are essential for understanding molecular behavior and designing materials with specific properties (Liu et al., 2001).
Kinetics and Reaction Mechanisms : The compound has been used to study the kinetics and mechanisms of complex chemical reactions, such as the oxidation of dimethylbenzene. Understanding these mechanisms is crucial for industries like combustion and energy, where control over chemical reactions is vital (Gaïl et al., 2008).
Catalysis and Bromination Studies : It serves as a critical component in the study of catalysis, especially in bromination reactions, which are fundamental in organic synthesis. Research in this area helps improve industrial synthesis processes, making them more efficient and sustainable (Villalba et al., 2018).
Materials Science and Engineering
Polymer Chemistry and Functionalization : The compound and its derivatives are integral in the synthesis and functionalization of polymers. This has applications in creating new materials with specific characteristics, such as conductivity or chemical resistance (Yang & Storey, 2015).
Fuel Cell Technologies : Derivatives of 2-(3-Bromopropoxy)-1,4-dimethylbenzene are used in the development of fuel cell technologies, particularly in creating membranes for alkaline direct methanol fuel cells. This research is pivotal for advancing renewable energy technologies (Wu et al., 2008).
Environmental and Analytical Applications
Environmental Remediation : Certain bacteria strains have been isolated to degrade dimethylbenzene compounds, which could have applications in bioremediation and pollution control (Schraa et al., 2004).
Analytical Chemistry : The compound is used in developing analytical methods, such as solid-phase microextraction techniques for detecting benzene derivatives. This is crucial for environmental monitoring and ensuring public health (Wu et al., 2014).
Propriétés
IUPAC Name |
2-(3-bromopropoxy)-1,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-9-4-5-10(2)11(8-9)13-7-3-6-12/h4-5,8H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFYEIPEKLGMKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407146 | |
| Record name | 2-(3-bromopropoxy)-1,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromopropoxy)-1,4-dimethylbenzene | |
CAS RN |
3245-55-4 | |
| Record name | 2-(3-Bromopropoxy)-1,4-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3245-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-bromopropoxy)-1,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




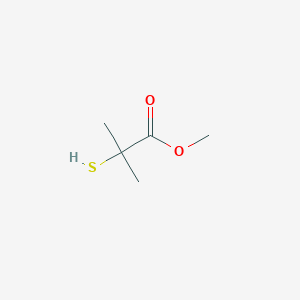

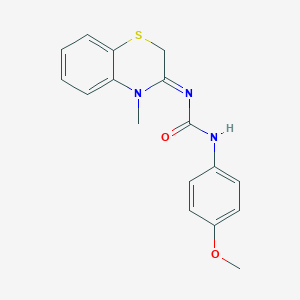
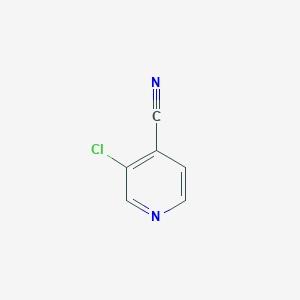
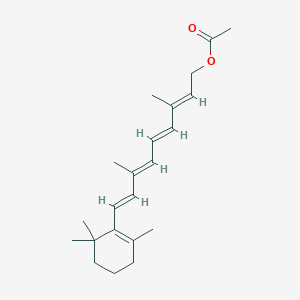
![2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride](/img/structure/B17907.png)
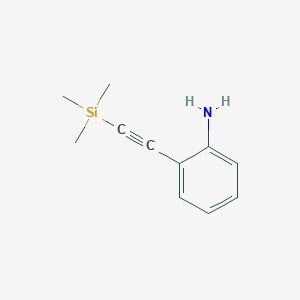

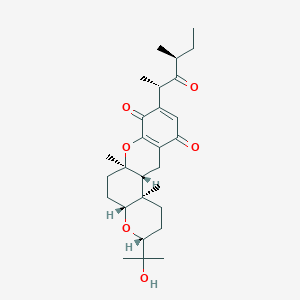
![3-Aminothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B17922.png)
![2-Oxazolidinone, 5-[4-(phenylmethoxy)phenyl]-](/img/structure/B17923.png)
